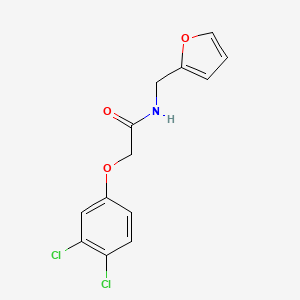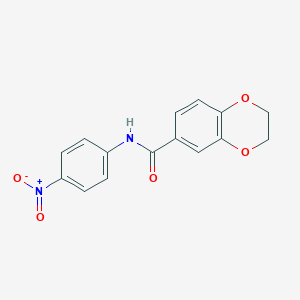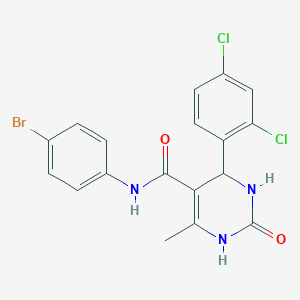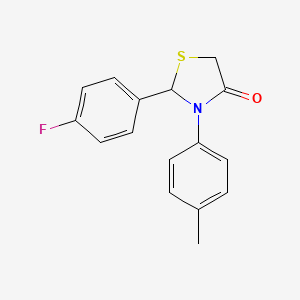
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline, also known as MLN8237, is a small molecule inhibitor of the Aurora A kinase. Aurora A is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been linked to several types of cancer. MLN8237 has been shown to inhibit Aurora A activity, leading to cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline inhibits Aurora A kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of the mitotic spindle assembly and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, leading to the accumulation of cells with abnormal mitotic spindles. This ultimately results in cell death by apoptosis. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the role of Aurora A kinase in cancer biology. However, one limitation is that 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline is a small molecule inhibitor, which may have off-target effects on other kinases. This can make it difficult to interpret the results of experiments using 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline.
Zukünftige Richtungen
There are several potential future directions for research on 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline. One area of interest is the development of combination therapies that include 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline and other targeted agents. Another area of interest is the investigation of the role of Aurora A kinase in other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the development of more potent and selective Aurora A kinase inhibitors that may have improved efficacy and fewer off-target effects.
Synthesemethoden
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with piperazine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has been extensively studied in preclinical and clinical settings as a potential anti-cancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. 2-nitro-5-(1-piperazinyl)-N-(3-pyridinylmethyl)aniline has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-21(23)16-4-3-14(20-8-6-17-7-9-20)10-15(16)19-12-13-2-1-5-18-11-13/h1-5,10-11,17,19H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZPHVBNJIVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitro-5-piperazin-1-ylphenyl)-N-(pyridin-3-ylmethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)


![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)


![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)
![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)